2-Octyl-1,4,7,10,13,16-hexaoxacyclooctadecane
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Overview
Description
2-Octyl-1,4,7,10,13,16-hexaoxacyclooctadecane, also known as 18-Crown-6, is a crown ether with the molecular formula C12H24O6. It is a white, hygroscopic crystalline solid with a low melting point. Crown ethers are known for their ability to form stable complexes with various cations, making them valuable in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Octyl-1,4,7,10,13,16-hexaoxacyclooctadecane can be synthesized through a modified Williamson ether synthesis in the presence of a templating cation. The reaction involves the following steps :
- Reacting triethylene glycol with triethylene glycol dichloride in the presence of potassium hydroxide as a base.
- The reaction proceeds as follows: [ (CH_2OCH_2CH_2Cl)_2 + (CH_2OCH_2CH_2OH)_2 + 2 KOH \rightarrow (CH_2CH_2O)_6 + 2 KCl + 2 H_2O ]
Industrial Production Methods
Industrial production of this compound involves the oligomerization of ethylene oxide. The compound can be purified by distillation or recrystallization from hot acetonitrile .
Chemical Reactions Analysis
Types of Reactions
2-Octyl-1,4,7,10,13,16-hexaoxacyclooctadecane undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal cations, particularly potassium cations.
Phase-Transfer Catalysis: Acts as a phase-transfer catalyst in various organic reactions.
Common Reagents and Conditions
Potassium Hydroxide: Used in the synthesis of the compound.
Sodium Borohydride: Used in chemoselective reduction reactions.
Major Products Formed
Complexes with Metal Cations: The compound forms stable complexes with cations such as potassium, calcium, and strontium.
Scientific Research Applications
2-Octyl-1,4,7,10,13,16-hexaoxacyclooctadecane has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Octyl-1,4,7,10,13,16-hexaoxacyclooctadecane involves its ability to form stable complexes with metal cations. The oxygen atoms in the crown ether structure coordinate with the cation, stabilizing it within the cavity of the molecule. This complexation facilitates various chemical reactions by increasing the solubility of the cation in nonpolar solvents .
Comparison with Similar Compounds
Similar Compounds
- Dibenzo-18-crown-6
- Triglyme
- Hexaaza-18-crown-6
Uniqueness
2-Octyl-1,4,7,10,13,16-hexaoxacyclooctadecane is unique due to its high affinity for potassium cations and its ability to act as a phase-transfer catalyst. Its structure allows for the formation of stable complexes with various cations, making it valuable in a wide range of chemical and industrial applications .
Properties
CAS No. |
75507-22-1 |
---|---|
Molecular Formula |
C20H40O6 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
2-octyl-1,4,7,10,13,16-hexaoxacyclooctadecane |
InChI |
InChI=1S/C20H40O6/c1-2-3-4-5-6-7-8-20-19-25-16-15-23-12-11-21-9-10-22-13-14-24-17-18-26-20/h20H,2-19H2,1H3 |
InChI Key |
UCKUGXSGNMAPLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1COCCOCCOCCOCCOCCO1 |
Origin of Product |
United States |
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